molecular formula C36H52N6O12 B12385231 NH2-PEG4-GGFG-CH2-O-CH2-Cbz

NH2-PEG4-GGFG-CH2-O-CH2-Cbz

Katalognummer: B12385231
Molekulargewicht: 760.8 g/mol
InChI-Schlüssel: SCIFTLOEYHVCOP-PMERELPUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

NH2-PEG4-GGFG-CH2-O-CH2-Cbz is a compound used primarily as a reactant for the synthesis of antibody-drug conjugates (ADCs). This compound plays a crucial role in the development of targeted cancer therapies by linking antibodies to cytotoxic drugs, allowing for precise delivery to cancer cells .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of NH2-PEG4-GGFG-CH2-O-CH2-Cbz involves multiple steps, typically starting with the preparation of the polyethylene glycol (PEG) chain. The PEG chain is then linked to a peptide sequence (GGFG) and further modified to include the carbobenzyloxy (Cbz) group. The reaction conditions often involve the use of protecting groups, coupling reagents, and purification steps to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity while minimizing costs. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are used for quality control .

Analyse Chemischer Reaktionen

Types of Reactions

NH2-PEG4-GGFG-CH2-O-CH2-Cbz undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include:

Major Products

The major products formed from these reactions are typically antibody-drug conjugates, where the compound serves as a linker between the antibody and the cytotoxic drug .

Wissenschaftliche Forschungsanwendungen

NH2-PEG4-GGFG-CH2-O-CH2-Cbz has a wide range of applications in scientific research, including:

    Chemistry: Used in the synthesis of complex molecules and as a linker in various chemical reactions.

    Biology: Plays a role in the development of targeted therapies and diagnostic tools.

    Medicine: Integral in the creation of antibody-drug conjugates for targeted cancer therapy.

    Industry: Used in the production of bioconjugates and other specialized compounds

Wirkmechanismus

The mechanism of action of NH2-PEG4-GGFG-CH2-O-CH2-Cbz involves its role as a linker in antibody-drug conjugates. The compound facilitates the attachment of cytotoxic drugs to antibodies, which then target specific cancer cells. The linker ensures that the drug is released only upon reaching the target cells, thereby minimizing side effects and increasing the efficacy of the treatment .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

NH2-PEG4-GGFG-CH2-O-CH2-Cbz is unique due to its specific combination of PEG, peptide sequence, and Cbz protecting group, which provides optimal stability and reactivity for the synthesis of antibody-drug conjugates .

Eigenschaften

Molekularformel

C36H52N6O12

Molekulargewicht

760.8 g/mol

IUPAC-Name

benzyl 2-[[[2-[[(2S)-2-[[2-[[2-[3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]propanoylamino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]methoxy]acetate

InChI

InChI=1S/C36H52N6O12/c37-12-14-50-16-18-52-20-19-51-17-15-49-13-11-31(43)38-22-32(44)39-24-34(46)42-30(21-28-7-3-1-4-8-28)36(48)40-23-33(45)41-27-53-26-35(47)54-25-29-9-5-2-6-10-29/h1-10,30H,11-27,37H2,(H,38,43)(H,39,44)(H,40,48)(H,41,45)(H,42,46)/t30-/m0/s1

InChI-Schlüssel

SCIFTLOEYHVCOP-PMERELPUSA-N

Isomerische SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)NCC(=O)NCOCC(=O)OCC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)CCOCCOCCOCCOCCN

Kanonische SMILES

C1=CC=C(C=C1)CC(C(=O)NCC(=O)NCOCC(=O)OCC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)CCOCCOCCOCCOCCN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.